3-Methyl-N,2-diphenylimidazolidine-1-carboxamide
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Overview
Description
3-Methyl-N,2-diphenylimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes an imidazolidine ring substituted with methyl and phenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,2-diphenylimidazolidine-1-carboxamide typically involves the reaction of appropriate amines with carboxylic acid derivatives. One common method is the condensation of 3-methylimidazolidine-1-carboxylic acid with diphenylamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,2-diphenylimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Methyl-N,2-diphenylimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-N,2-diphenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Phenylimidazolidine-1-carboxamide: Lacks the methyl group at the 3-position.
2,2-Diphenylimidazolidine-1-carboxamide: Has two phenyl groups at the 2-position instead of one phenyl and one methyl group.
Uniqueness
3-Methyl-N,2-diphenylimidazolidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
CAS No. |
75817-25-3 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
3-methyl-N,2-diphenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-19-12-13-20(16(19)14-8-4-2-5-9-14)17(21)18-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,21) |
InChI Key |
SSILKWMIQZGUJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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